

Application of 6-Aminoundecane in Drug Delivery Systems: A Hypothetical Framework

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Compound of Interest

Compound Name: 6-Aminoundecane

Cat. No.: B1267033

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Introduction

6-Aminoundecane is a lipophilic primary amine that, due to its chemical structure, presents significant potential for application in advanced drug delivery systems. Its long alkyl chain (undecane) provides a hydrophobic anchor for incorporation into lipid-based nanocarriers, while the primary amine group offers a site for protonation, rendering it cationic at physiological pH. This cationic nature is crucial for complexing with anionic therapeutic payloads such as nucleic acids (siRNA, mRNA) and for interacting with negatively charged cell membranes to facilitate cellular uptake.

These application notes provide a hypothetical framework for the utilization of **6-Aminoundecane** as a key component in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. The protocols and data presented are based on established methodologies for similar cationic lipids and are intended to serve as a guide for researchers exploring the potential of **6-Aminoundecane** in drug delivery.

Potential Applications

- Gene Therapy: As a cationic lipid in LNPs for the delivery of siRNA, shRNA, or mRNA to silence disease-causing genes or express therapeutic proteins.
- Cancer Therapy: In the formulation of stealth liposomes or LNPs to improve the targeted delivery of chemotherapeutic agents to tumor tissues.[\[1\]](#)[\[2\]](#)

- Vaccine Development: As a component of adjuvant systems in nucleic acid-based vaccines to enhance the immune response.

Physicochemical Properties of 6-Aminoundecane

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₅ N	[3]
Molecular Weight	171.32 g/mol	[3]
Appearance	Liquid	[4]
Boiling Point	158°C/28mmHg	[4]
Charge at pH < 10	Cationic (protonated amine)	N/A

Hypothetical Formulation and Characterization Data

The following tables summarize hypothetical quantitative data for LNP formulations incorporating **6-Aminoundecane** for the delivery of a model siRNA. These values are illustrative and would require experimental validation.

Table 1: Formulation Composition of 6-Aminoundecane LNPs

Formulation ID	Lipid Composition (Molar Ratio)	N:P Ratio*
LNP-6AU-01	6-Aminoundecane:DOPE:Cholesterol:DMG-PEG (30:20:48:2)	3:1
LNP-6AU-02	6-Aminoundecane:DOPE:Cholesterol:DMG-PEG (40:20:38:2)	4:1
LNP-6AU-03	6-Aminoundecane:DOPE:Cholesterol:DMG-PEG (50:15:33:2)	5:1

*N:P ratio refers to the molar ratio of nitrogen atoms in **6-Aminoundecane** to phosphate groups in the siRNA.

Table 2: Physicochemical Characterization of Hypothetical 6-Aminoundecane LNPs

Formulation ID	Particle Size (d.nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
LNP-6AU-01	120 ± 5	0.15 ± 0.02	+35 ± 3	85 ± 4
LNP-6AU-02	105 ± 7	0.12 ± 0.03	+42 ± 2	92 ± 3
LNP-6AU-03	95 ± 6	0.11 ± 0.02	+48 ± 4	95 ± 2

Experimental Protocols

Protocol 1: Formulation of 6-Aminoundecane LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and aqueous phases.

Materials:

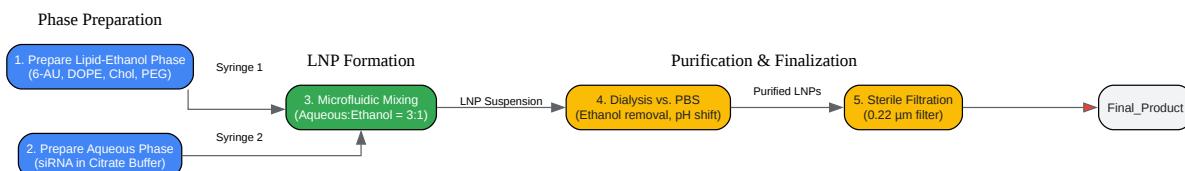
- **6-Aminoundecane**
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- siRNA (or other nucleic acid cargo)
- Ethanol (200 proof, RNase-free)
- Citrate buffer (pH 4.0, RNase-free)

- Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis tubing (MWCO 10 kDa)

Procedure:

- Prepare the Lipid-Ethanol Phase:
 1. Dissolve **6-Aminoundecane**, DOPE, cholesterol, and DMG-PEG in 200 proof ethanol to achieve the desired molar ratios (see Table 1).
 2. Ensure complete dissolution by gentle vortexing.
- Prepare the Aqueous Phase:
 1. Dissolve the siRNA in citrate buffer (pH 4.0).
- Microfluidic Mixing:
 1. Set the flow rate ratio of the aqueous phase to the lipid-ethanol phase (typically 3:1).
 2. Load the lipid-ethanol solution and the aqueous siRNA solution into separate syringes.
 3. Place the syringes into the microfluidic device pumps.
 4. Initiate the mixing process according to the manufacturer's instructions.
 5. Collect the resulting nanoparticle suspension.
- Purification and Buffer Exchange:
 1. Transfer the LNP suspension to a dialysis cassette.
 2. Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes, to remove the ethanol and raise the pH.
- Sterilization and Storage:

1. Filter-sterilize the final LNP formulation through a 0.22 μm syringe filter.
2. Store the LNPs at 4°C.



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Caption: Workflow for **6-Aminoundecane** LNP Formulation.

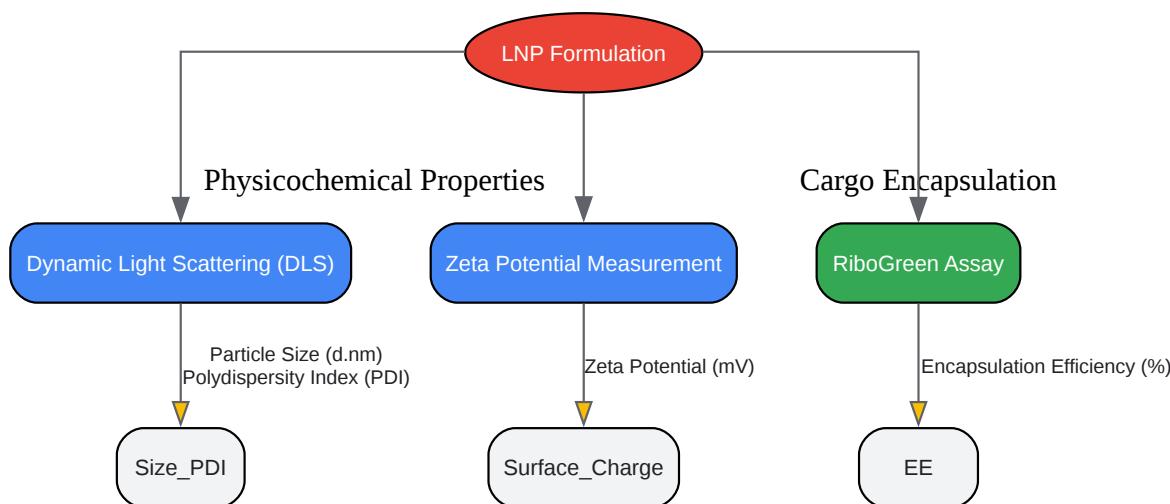
Protocol 2: Characterization of 6-Aminoundecane LNPs

1. Particle Size and Zeta Potential Measurement:

- Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure:
 - Dilute the LNP suspension in PBS (pH 7.4).
 - For particle size, perform DLS measurements to obtain the Z-average diameter and Polydispersity Index (PDI).
 - For zeta potential, use laser Doppler velocimetry to measure the surface charge of the nanoparticles.
 - Perform all measurements in triplicate.

2. Encapsulation Efficiency Determination:

- Method: RiboGreen assay (or a similar fluorescent dye-based assay for nucleic acids).
- Procedure:
 - To measure the total amount of siRNA, lyse a known volume of the LNP suspension using a surfactant (e.g., 1% Triton X-100) to release the encapsulated siRNA.
 - Measure the fluorescence of the lysed sample after adding the RiboGreen reagent.
 - To measure the amount of free (unencapsulated) siRNA, measure the fluorescence of an intact LNP sample of the same volume without the lysing agent.
 - Calculate the encapsulation efficiency using the following formula:
 - Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100



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Caption: Characterization workflow for formulated LNPs.

Hypothetical Mechanism of Cellular Uptake and Drug Release

The positively charged **6-Aminoundecane** LNPs are expected to interact with the negatively charged cell surface, promoting cellular uptake via endocytosis. Once inside the endosome, the protonated amine groups of **6-Aminoundecane** can buffer the endosomal pH, leading to an influx of protons and counter-ions, which causes osmotic swelling and eventual rupture of the endosome (the "proton sponge effect"). This facilitates the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to exert its therapeutic effect.



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